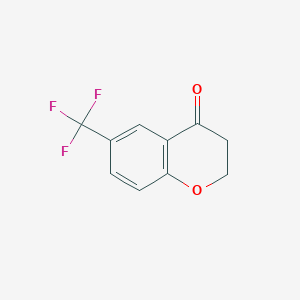
6-(Trifluoromethyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H7F3O2. It belongs to the class of oxygen-containing heterocycles and is characterized by the presence of a trifluoromethyl group at the 6th position of the chroman-4-one structure.
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethyl)chroman-4-one can be achieved through several synthetic routes. One common method involves the reaction of 6-trifluoromethyl-2-hydroxyacetophenone with appropriate reagents under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the formation of the chroman-4-one structure .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
These reactions are typically conducted under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained. Major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)chroman-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)chroman-4-one can be compared with other similar compounds, such as fluorinated 2-arylchroman-4-ones and their derivatives. These compounds share a similar chroman-4-one core structure but differ in the nature and position of substituents. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other analogs .
Similar Compounds
- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
- 2-Arylchroman-4-ones
- 3-Arylidene-2-aryl-chroman-4-ones
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBAJYJJIHZGDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














